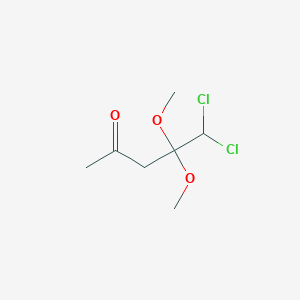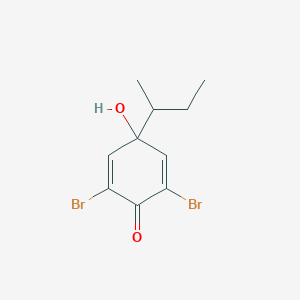
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7ClO3 It is a derivative of butenoic acid and is characterized by the presence of a chloro group, a methyl group, and an oxo group on the butenoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of monomethyl succinate with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the butenoate moiety allows for addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield methyl 4-methoxy-3-methyl-4-oxobut-2-enoate, while oxidation can produce carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of methyl 4-chloro-3-methyl-4-oxobut-2-enoate involves its interaction with specific molecular targets. The chloro and oxo groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-chloro-4-oxobutanoate
- Methyl 4-chloro-3-oxobutanoate
- Methyl 4-chloro-4-oxobutyrate
Uniqueness
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate is unique due to the presence of both a methyl and a chloro group on the butenoate backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
61566-79-8 |
|---|---|
Molekularformel |
C6H7ClO3 |
Molekulargewicht |
162.57 g/mol |
IUPAC-Name |
methyl 4-chloro-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H7ClO3/c1-4(6(7)9)3-5(8)10-2/h3H,1-2H3 |
InChI-Schlüssel |
WJESLEZBHRKEBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)OC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


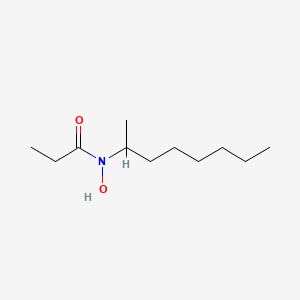

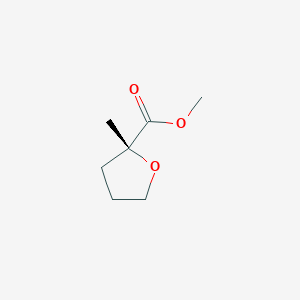
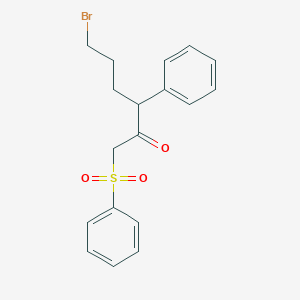

![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
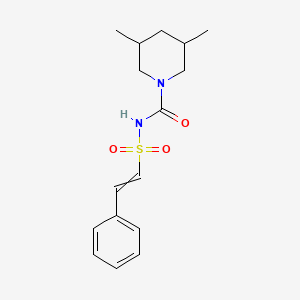
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)


